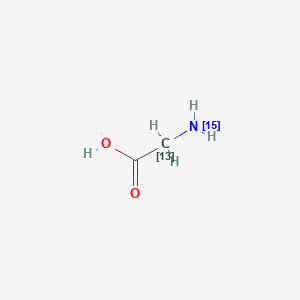

Glycine-2-13C,15N

概要

説明

Glycine-2-13C,15N is the 13C- and 15N-labeled Glycine . Glycine is an inhibitory neurotransmitter in the CNS and also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Synthesis Analysis

Glycine-2-13C,15N is used for both NMR-based and MS-based studies . It can be used as a tracer to measure protein turnover and to study protein structure and dynamics . The synthesis of Glycine-2-13C,15N involves the incorporation of 13C and 15N isotopes into the glycine molecule .Molecular Structure Analysis

The molecular formula of Glycine-2-13C,15N is 13C2H515NO2 . It has a molecular weight of 78.05 . The SMILES string representation is [15NH2][13CH2]13C=O .Chemical Reactions Analysis

Glycine-2-13C,15N is involved in various chemical reactions. For instance, it has been used in studies involving the transformation and availability of external small molecule organic N in forest soils .Physical And Chemical Properties Analysis

Glycine-2-13C,15N is a solid substance . It has a molecular weight of 78.05 and a molecular formula of 13C2H515NO2 .科学的研究の応用

Microbial Nitrogen Cycling in Forest Soils

Glycine-2-13C,15N: is used to study the transformation and availability of nitrogen in forest soils. It helps in understanding how external organic nitrogen affects soil properties and microbial mechanisms. The labeled glycine promotes gross nitrogen mineralization and microbial nitrogen immobilization, which are crucial for soil fertility and forest ecology .

Stable Isotope Labeling in Plant Physiology

This compound is instrumental in creating 13C- and 15N-labeled plants . These plants are vital for research in plant physiology, stress responses, and metabolic processes. The labeling allows for precise tracking of carbon and nitrogen pathways, enhancing our understanding of plant growth and development .

Soil Microorganism Growth at High Altitudes

Researchers use Glycine-2-13C,15N to investigate how soil microorganisms utilize glycine at different altitudes. This research is significant for ecological studies, as it reveals how microorganisms adapt to carbon and nitrogen availability in challenging environments .

Metabolomics and Proteomics

In metabolomics and proteomics, Glycine-2-13C,15N serves as an internal standard for accurate quantification of metabolites and proteins. It enables the differentiation between endogenous and exogenously applied compounds, providing insights into complex biological systems .

Nutrient Uptake by Soil Microorganisms

The compound is used to measure the uptake of glycine by soil microorganisms. This application is essential for understanding nutrient dynamics and the role of microorganisms in soil health and crop productivity .

Synthesis of Storage Proteins in Plants

Glycine-2-13C,15N: is utilized to study the synthesis of storage proteins in plants, such as soybeans. This research helps in deciphering the role of amino acids in plant growth and seed development .

Environmental Impact Studies

The use of Glycine-2-13C,15N in environmental impact studies allows researchers to trace the fate of nitrogenous compounds in ecosystems. It aids in assessing the environmental footprint of agricultural practices and industrial processes .

Pharmaceutical Research

In pharmaceutical research, Glycine-2-13C,15N can be used to study drug metabolism and the synthesis of novel therapeutic compounds. Its stable isotopic labeling is crucial for tracking biochemical transformations within the body .

Safety And Hazards

特性

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462167 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-2-13C,15N | |

CAS RN |

91795-59-4 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Glycine-2-13C,15N used instead of regular glycine in these studies?

A1: The dual labeling with stable isotopes (13C and 15N) allows researchers to track the fate of both the carbon skeleton and the nitrogen atom of glycine simultaneously. This helps determine if the glycine molecule is taken up intact or if it is broken down before being utilized by plants or microbes. [, , ]

Q2: What have studies using Glycine-2-13C,15N revealed about plant and microbial competition for nitrogen?

A2: Research using Glycine-2-13C,15N has demonstrated that soil microbes can effectively compete with plants for organic nitrogen, particularly in low-productivity grasslands. [] This competition suggests that microbes represent a significant sink for nitrogen in these ecosystems, potentially limiting its availability for plant uptake.

Q3: How does the presence of soil fauna impact the uptake of Glycine-2-13C,15N?

A3: Research indicates that while the presence and diversity of soil fauna like microarthropods can influence microbial abundance in soil, they don't significantly impact the uptake of nitrogen from Glycine-2-13C,15N by plants or microbes. [] This suggests that the role of soil fauna in nitrogen cycling might be more complex and indirect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)